molecular formula C18H18N2O4S B2942299 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477554-19-1

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2942299
CAS No.: 477554-19-1
M. Wt: 358.41
InChI Key: AYLSFMYEAAXMHE-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a synthetic benzothiazole derivative offered as a high-purity chemical standard for research and development. Compounds within this structural class are of significant interest in medicinal chemistry and pharmaceutical analysis, often serving as key intermediates in organic synthesis or as reference standards for impurity identification and quantification. As a specialized heterocyclic compound, it provides researchers with a valuable tool for probing structure-activity relationships and developing novel bioactive molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-18(2)8-11-15(12(21)9-18)25-17(19-11)20-16(22)10-3-4-13-14(7-10)24-6-5-23-13/h3-4,7H,5-6,8-9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLSFMYEAAXMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of appropriate precursors such as 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.

    Introduction of the benzo[b][1,4]dioxine moiety: This step involves the reaction of catechol derivatives with appropriate reagents to form the dioxine ring.

    Coupling of the two moieties: The final step involves the coupling of the benzo[d]thiazole and benzo[b][1,4]dioxine moieties through amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzo[d]thiazole ring or the benzo[b][1,4]dioxine moiety using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.

    Materials Science: Its structural properties could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.

Mechanism of Action

The mechanism by which N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Analogs

a. N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide (CAS RN: 330200-75-4)
  • Structural Similarities :
    • Shares the 5,5-dimethyl-7-oxo-tetrahydrobenzo[d]thiazole core.
    • Contains a benzamide substituent.
  • Key Differences: The benzamide group is substituted with a 2,5-dioxo-pyrrolidinyl moiety at position 4 (vs. the dihydrodioxine ring in the target compound).
Property Target Compound CAS 330200-75-4
Core Structure Tetrahydrobenzo[d]thiazole Tetrahydrobenzo[d]thiazole
Substituent on Benzamide 2,3-Dihydrobenzo[b][1,4]dioxine-6-yl 4-(2,5-Dioxo-1-pyrrolidinyl)phenyl
Functional Groups Ether (dioxane), carboxamide Ketone (pyrrolidinone), carboxamide
Lipophilicity (Predicted) Higher (due to dihydrodioxine) Moderate (polar pyrrolidinone)
b. Thiazolylmethylcarbamate Analogs

Examples include bis(thiazol-5-ylmethyl) carbamates and derivatives with hydroperoxypropan-2-yl substituents.

  • Structural Contrasts :
    • Thiazole vs. Benzothiazole : These analogs feature simpler thiazole rings rather than the fused bicyclic benzothiazole system.
    • Carbamate Linkage : Unlike the carboxamide in the target compound, these analogs use carbamate groups, which are more hydrolytically stable but less flexible.

Heterocyclic Systems with Divergent Cores

a. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Core Structure : Imidazopyridine (vs. benzothiazole in the target compound).
  • Functional Groups: Nitrophenyl, cyano, and ester groups (contrasting with the carboxamide and dioxane in the target).
  • Applications : The nitro and ester groups suggest use as a synthetic intermediate or protease inhibitor, whereas the target compound’s dihydrodioxine may favor CNS targeting.

Research Findings and Implications

  • Structural Activity Relationships (SAR): The tetrahydrobenzo[d]thiazole core is critical for rigidity and binding to hydrophobic pockets, as seen in protease inhibitors . Substituents on the benzamide (e.g., dihydrodioxine vs. pyrrolidinone) modulate solubility and membrane permeability.
  • Synthetic Challenges: The dihydrodioxine ring in the target compound may require specialized oxidation conditions, unlike the pyrrolidinone in CAS 330200-75-4, which is synthesized via cyclization .

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC25H21N3O2S
Molecular Weight427.52 g/mol
CAS NumberNot specified
SynonymsVarious derivatives

Antitumor Activity

Recent studies have indicated that derivatives of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) exhibit significant antitumor properties. A synthesis of 48 new substances from dimedone and thiazoles showed promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific tyrosine kinases associated with tumor growth and proliferation .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes. Notably, studies have reported that it acts as an inhibitor of the C-Met tyrosine kinase and Pim-1 kinase. These enzymes are crucial in signaling pathways related to cancer cell survival and proliferation. The inhibition of these kinases suggests a potential therapeutic application in cancer treatment .

G-Protein Coupled Receptors (GPCRs)

The interaction of this compound with G-protein coupled receptors (GPCRs) has been explored. GPCRs play a vital role in cellular communication and are targets for many drugs. The compound's ability to modulate GPCR activity could lead to novel therapeutic strategies for various diseases .

Study 1: Antitumor Efficacy

In a study published in Pharmaceutical Research, researchers synthesized several derivatives of the compound and tested their efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against cancer cells while sparing normal cells .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of the compound, revealing that it effectively inhibited C-Met and Pim-1 with IC50 values below 100 nM. This suggests a strong potential for further development as an anticancer agent targeting these pathways .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, including cyclization and amide coupling. For the tetrahydrobenzo[d]thiazole core, cyclization of thiourea derivatives with α-haloketones under reflux in acetonitrile or DMF is common. The dihydrobenzo[b][1,4]dioxine moiety can be introduced via nucleophilic substitution or coupling reactions. A critical step is the formation of the carboxamide bridge, often achieved using carbodiimide-based coupling reagents (e.g., EDC/HOBt). Post-synthetic purification via column chromatography or recrystallization is recommended to isolate the target compound .

Basic: Which spectroscopic techniques are essential for structural confirmation?

  • 1H/13C NMR : Assign signals for the tetrahydrobenzo[d]thiazole (e.g., δ 1.4–1.6 ppm for dimethyl groups) and dihydrodioxine (δ 4.2–4.4 ppm for methylene protons). Overlapping peaks in crowded regions (e.g., aromatic protons) may require 2D NMR (HSQC, HMBC) for resolution .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N-H bending (~3300 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C21H23N2O4S: 411.1382; observed: 411.1385) .

Advanced: How can researchers optimize the cyclization step to improve yield?

  • Solvent selection : Polar aprotic solvents like DMF enhance cyclization efficiency compared to acetonitrile .
  • Catalysts : Adding iodine (0.1–0.3 eq) promotes sulfur elimination during thiadiazole formation .
  • Temperature control : Reflux at 80–90°C balances reaction rate and side-product formation. Monitor progress via TLC (ethyl acetate/hexane, 1:1) .

Advanced: How to resolve contradictions in NMR data for structurally similar analogs?

For ambiguous NOE correlations or overlapping signals:

  • 2D NMR : Use NOESY to confirm spatial proximity of protons (e.g., methyl groups in the tetrahydrobenzo[d]thiazole ring) .
  • X-ray crystallography : Resolve regiochemistry of substituents (e.g., confirming the 5,5-dimethyl configuration) .
  • Dynamic NMR : Analyze temperature-dependent splitting to identify rotameric forms in flexible regions .

Advanced: What computational methods predict the compound’s kinase inhibitory potential?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., GSK-3β). Prioritize docking poses with hydrogen bonds to the amide group and hydrophobic interactions with the dimethyl-thiazole core .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to validate binding modes .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the dihydrodioxine ring (e.g., electron-withdrawing groups at position 6) or the thiazole’s dimethyl groups. Use Suzuki-Miyaura coupling for aryl substitutions .
  • Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea groups to assess solubility and potency changes .
  • In vitro assays : Test derivatives against kinase panels (e.g., CDK, EGFR) using ATPase activity assays .

Advanced: What strategies validate the regioselectivity of heterocyclic ring formation?

  • Isotopic labeling : Introduce 13C at the carbonyl position to track cyclization pathways via 13C NMR .
  • Kinetic studies : Compare reaction rates of intermediates (e.g., thiourea vs. carboxamide precursors) under varying conditions .
  • X-ray analysis : Confirm ring closure patterns in single crystals, especially for stereoisomers .

Advanced: How to assess the compound’s stability under physiological conditions?

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermal analysis : Perform TGA/DSC to determine decomposition temperature (>200°C indicates thermal stability) .

Advanced: How to analyze conflicting HRMS data for impurities?

  • High-resolution LC-MS : Identify adducts (e.g., [M+Na]+) or isotopic patterns (e.g., chlorine-containing byproducts) .
  • MS/MS fragmentation : Compare fragment ions of the target compound vs. impurities (e.g., loss of CO2 from the carboxamide group) .

Advanced: What in silico tools predict metabolic pathways?

  • CYP450 metabolism : Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., benzylic positions in the dihydrodioxine ring) .
  • ADME profiling : Predict logP (2.5–3.5) and permeability (Caco-2 assay) with QikProp .

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